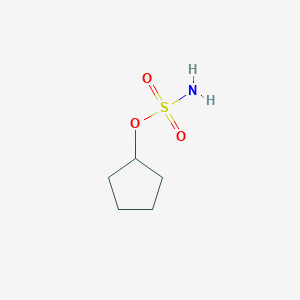Cyclopentyl sulfamate
CAS No.: 6053-67-4
Cat. No.: VC1703158
Molecular Formula: C5H11NO3S
Molecular Weight: 165.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6053-67-4 |
|---|---|
| Molecular Formula | C5H11NO3S |
| Molecular Weight | 165.21 g/mol |
| IUPAC Name | cyclopentyl sulfamate |
| Standard InChI | InChI=1S/C5H11NO3S/c6-10(7,8)9-5-3-1-2-4-5/h5H,1-4H2,(H2,6,7,8) |
| Standard InChI Key | QWODOYQWTQYIQP-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)OS(=O)(=O)N |
| Canonical SMILES | C1CCC(C1)OS(=O)(=O)N |
Introduction
Chemical Properties and Structure
Chemical Identity
Cyclopentyl sulfamate is characterized by the CAS registry number 637772-41-9. The compound features a molecular formula of C5H11NO3S and possesses a molecular weight of 165.2 g/mol. As a sulfamate derivative, it contains the characteristic sulfamate functional group (-OSO2NH2) attached to a cyclopentyl ring structure. This structural arrangement contributes to its unique chemical properties and potential biological activities.
Structural Characteristics
The compound consists of a five-membered cyclopentyl ring with a sulfamate group attached. This structural configuration plays a crucial role in determining its reactivity patterns and biological interactions. The sulfamate group contains a sulfur atom surrounded by oxygen atoms and an amino group, providing multiple sites for potential hydrogen bonding and other molecular interactions. This structure influences its behavior in various chemical and biochemical environments.
Reactivity and Chemical Behavior
Role in Catalytic Reactions
Sulfamates, including cyclopentyl-containing variants, have been studied extensively for their roles in various catalytic processes. Research has demonstrated that aryl sulfamates can function effectively as electrophiles in cross-coupling reactions, particularly C-N coupling reactions. These transformations are often facilitated by transition metal catalysts, with both palladium and nickel catalysts showing efficacy . The cyclopentyl group specifically appears in advanced ligand systems used for these catalytic processes, as seen with PCyp2ArXyl2 ligands (where Cyp represents cyclopentyl groups) .
Reaction Mechanisms
In palladium-catalyzed reactions involving sulfamates, computational studies have revealed that the oxidative addition of the sulfamate is typically the rate-determining step in the catalytic cycle . This process occurs through an energy barrier of approximately 27.3 kcal mol–1, leading to subsequent reaction steps that ultimately result in the desired coupling products. The mechanistic understanding of these processes has significant implications for the design and optimization of synthetic protocols utilizing cyclopentyl sulfamate and related compounds.
Solvent Effects and Reaction Conditions
Research has demonstrated that reaction environments substantially influence the behavior of sulfamate compounds. Notably, the use of polar protic solvent mixtures, such as tert-butanol:water combinations, has been shown to significantly enhance reaction efficiency in transformations involving sulfamates . Density functional theory calculations support that these polar protic solvents facilitate a dissociative pathway involving the formation of cationic intermediates. This understanding provides valuable guidance for the development of optimal reaction conditions for cyclopentyl sulfamate chemistry.
Biological Activities and Applications
Enzyme Inhibition Properties
Sulfamate derivatives, including cyclopentyl-containing variants, have demonstrated potential as enzyme inhibitors in various biological systems. This inhibitory activity has implications for diverse therapeutic applications, particularly in the development of targeted treatments for various disease states. The specific mechanisms by which cyclopentyl sulfamate interacts with enzymatic systems remain an active area of investigation.
Self-Immolative Electrophiles for Protein Targeting
An emerging application of sulfamates involves their use as self-immolative electrophiles for covalent protein targeting. Studies have demonstrated that sulfamate acetamides can effectively engage protein targets in both in vitro and in vivo settings . For example, sulfamate-containing compounds have shown effective targeting of proteins such as BTK (Bruton's tyrosine kinase) and Pin1, with activity profiles comparable to established inhibitors but with improved stability characteristics .
Pharmaceutical Relevance
Stability Characteristics
One of the notable advantages of sulfamate compounds in pharmaceutical applications is their impressive stability profile. Research has demonstrated that sulfamate electrophiles exhibit high buffer stability with minimal hydrolysis (<5%) compared to chloro- and sulfonate electrophiles, which showed 25% and 75% hydrolysis, respectively, under the same conditions . This enhanced stability contributes to their potential utility in drug development, as it may translate to improved pharmacokinetic properties and shelf-life.
Metabolic Properties
Sulfamate-containing compounds have demonstrated improved metabolic stability when incubated with human liver microsomes compared to related compounds with different electrophilic groups . Specific studies have shown that over 30% of certain methyl sulfamate compounds remain intact after extended incubation periods, indicating favorable metabolic profiles that could enhance their potential as therapeutic agents. This metabolic stability represents a significant advantage in pharmaceutical development.
In Vivo Performance
Research has demonstrated that sulfamate acetamides are compatible with in vivo administration and can show oral bioavailability with sufficient exposure to exert therapeutic effects . Studies in mouse models have shown that sulfamate-containing compounds can effectively engage their target proteins and produce measurable therapeutic outcomes. For instance, certain sulfamate compounds administered in drinking water have demonstrated efficacy in reducing specific cell populations in disease models, suggesting potential clinical applications .
Synthetic Approaches and Preparations
Synthesis Strategies
Research Status and Future Directions
Current State of Research
Research involving cyclopentyl sulfamate and related compounds spans multiple disciplines, including synthetic organic chemistry, medicinal chemistry, and chemical biology. Current investigations focus on understanding the fundamental reactivity patterns of these compounds and exploring their potential applications in therapeutic development. While significant progress has been made in elucidating the behavior of sulfamates in various contexts, many aspects of cyclopentyl sulfamate chemistry remain to be fully explored.
Challenges and Limitations
Despite the promising attributes of cyclopentyl sulfamate, certain challenges remain in its research and development. These include the need for more efficient synthetic routes, improved understanding of its pharmacokinetic and pharmacodynamic properties, and broader assessment of its safety profile for potential therapeutic applications. Addressing these challenges will require collaborative efforts across multiple scientific disciplines.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume